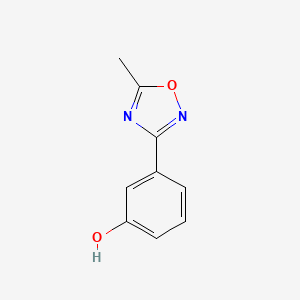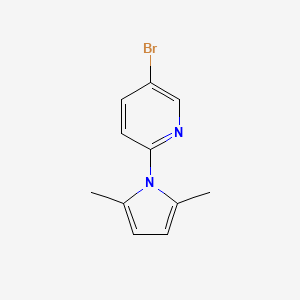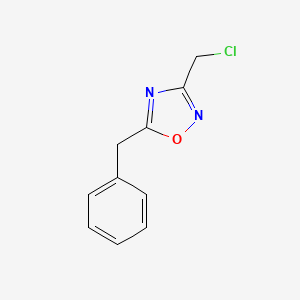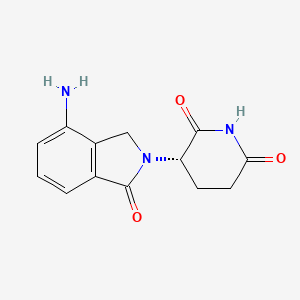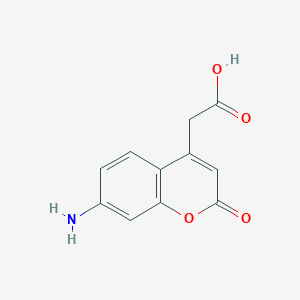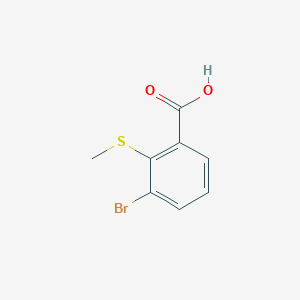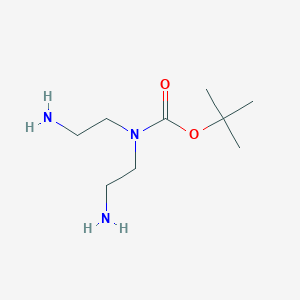![molecular formula C26H38O4 B1280800 bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate CAS No. 245652-81-7](/img/structure/B1280800.png)
bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate” is a chemical compound with the molecular formula C26H38O41. It has a molecular weight of 414.6 g/mol1. This product is not intended for human or veterinary use and is for research use only1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. For detailed synthesis procedures, it’s best to refer to scientific literature or contact chemical suppliers231.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C26H38O41. However, without more specific information or a visual representation, it’s difficult to provide a detailed analysis of its structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound. For detailed reaction mechanisms and conditions, it’s best to refer to scientific literature.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. Unfortunately, I couldn’t find specific information on these properties for this compound231.Aplicaciones Científicas De Investigación
Synthesis and Potential HIV Inhibition
- A study describes the synthesis of enantiomerically pure bis(hydroxymethyl)-branched cyclohexenyl and cyclohexyl purines using a compound structurally related to bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate. These compounds were initially evaluated for activity against HIV, though they were found inactive (Rosenquist Å et al., 1996).
Functionalization of Benzene Derivatives
- Research demonstrates the synthesis of bromo-, boryl-, and stannyl-functionalized benzene derivatives using 1,2-bis(trimethylsilyl)benzenes, a key starting material derived from similar structural motifs (Reus et al., 2012).
Metal-Organic Frameworks (MOFs) Development
- The development of novel 2D cadmium(II) metal-organic frameworks (MOFs) utilized flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands, indicating a potential application area for similar dicarboxylate structures (Li et al., 2012).
Copper Metal–Organic Systems
- A study on constructing copper metal–organic complexes used various flexible dicarboxylate ligands, highlighting the versatility of such compounds in the creation of metal-organic frameworks (Dai et al., 2009).
Potassium-Selectivity in Crown Derivatives
- Bis(benzo-15-crown-5) derivatives, synthesized from cyclohexanedicarboxylic acids, demonstrated significant potassium-selectivity, a property potentially relevant for similar dicarboxylate compounds (Kimura et al., 1983).
Organometallic Chemistry
- The creation of bis(cyclobuta-η6-benzene)metal complexes, using techniques like metal atom ligand vapor cocondensation, showcases the potential of complex benzene derivatives in organometallic chemistry (Elschenbroich et al., 1986).
Synthesis of Bis(trimethylsiloxy)-Compounds
- Research on bis(trimethylsiloxy)-ether type compounds, including derivatives from cyclohexane and benzene, highlights the versatility of these compounds in various chemical syntheses (Liu & Yahg, 1964).
Catalytic Cyclohexane Oxidation
- A study on a tetranuclear cuboid type copper(II) complex, supported by cyclohexane-1,4-dicarboxylate, reveals its efficiency as a pre-catalyst for the oxidation of cyclohexane, demonstrating the role of dicarboxylates in catalysis (Hazra et al., 2014).
Safety And Hazards
As this compound is intended for research use only1, it should be handled with appropriate safety measures. However, specific safety and hazard information was not available in the sources I found.
Direcciones Futuras
The future directions for research on this compound would depend on the results of current studies. Unfortunately, I couldn’t find specific information on ongoing or planned research involving this compound231.
Please note that this information is based on the limited data available and may not be comprehensive. For more detailed information, it’s best to refer to scientific literature or contact chemical suppliers or experts in the field. I hope this information is helpful to you. If you have any other questions, feel free to ask!
Propiedades
IUPAC Name |
bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19+,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBXDPWCKSOLE-VNTMZGSJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@@H](CC(C3)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

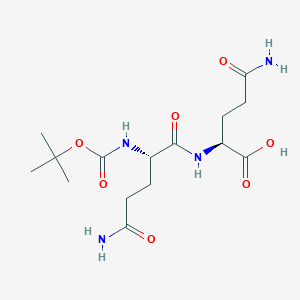
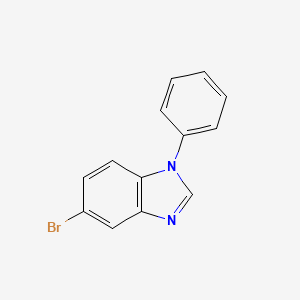
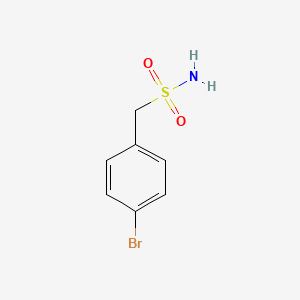
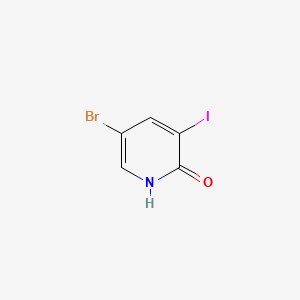
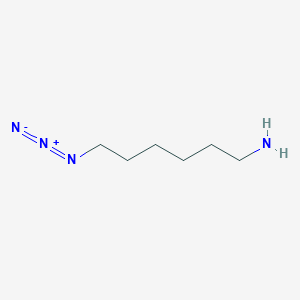
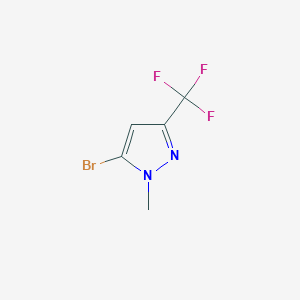
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)
